REACTION_CXSMILES
|
[F:1][CH:2]([F:5])[CH2:3]I.[Br:6][C:7]1[CH:8]=[C:9]2[C:13](=[N:14][CH:15]=1)[NH:12][CH:11]=[CH:10]2.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[Br:6][C:7]1[CH:8]=[C:9]2[CH:10]=[CH:11][N:12]([CH2:3][CH:2]([F:5])[F:1])[C:13]2=[N:14][CH:15]=1 |f:2.3.4|
|
Name
|
1,1-Difluoro-2-iodoethane
|
Quantity
|
2.19 g
|
Type
|
reactant
|
Smiles
|
FC(CI)F
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C=CNC2=NC1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
cesium carbonate
|
Quantity
|
4.96 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 70° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Insoluble solids were filtered off
|
Type
|
CONCENTRATION
|
Details
|
filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
Residue was partitioned between ethyl acetate and water
|
Type
|
CUSTOM
|
Details
|
Organic layer was separated
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1)N(C=C2)CC(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 65.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |